molecular formula C14H19NO4S B1434092 1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858240-99-9

1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B1434092
CAS No.: 1858240-99-9
M. Wt: 297.37 g/mol
InChI Key: NVOUWNPDUMAEMG-UHFFFAOYSA-N
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Description

1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid is an organic compound with the molecular formula C14H19NO4S. This compound features a piperidine ring substituted with a 3-methylbenzylsulfonyl group and a carboxylic acid group. It is a derivative of piperidine, a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products .

Biochemical Analysis

Biochemical Properties

1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with GABA_A receptors, acting as a partial agonist . This interaction modulates the receptor’s activity, potentially affecting neurotransmission and other related processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of various cell types, including neurons and immune cells. By interacting with GABA_A receptors, it can alter neurotransmission, potentially impacting neuronal communication and overall brain function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to GABA_A receptors, modulating their activity and influencing neurotransmission. Additionally, it may inhibit or activate certain enzymes, leading to changes in gene expression and cellular function. These molecular interactions are crucial for understanding the compound’s potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular function, which are important for understanding its potential therapeutic uses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating neurotransmission and improving cognitive function. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and impaired cellular function. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and activity. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential therapeutic uses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. It interacts with transporters and binding proteins that influence its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic efficacy. Understanding the transport and distribution mechanisms is important for optimizing its use in therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic uses .

Preparation Methods

Properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-3-2-4-12(9-11)10-20(18,19)15-7-5-13(6-8-15)14(16)17/h2-4,9,13H,5-8,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOUWNPDUMAEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101166684
Record name 4-Piperidinecarboxylic acid, 1-[[(3-methylphenyl)methyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858240-99-9
Record name 4-Piperidinecarboxylic acid, 1-[[(3-methylphenyl)methyl]sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858240-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[[(3-methylphenyl)methyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
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1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
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1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
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1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
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1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid

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